molecular formula C15H13NO5S2 B2429760 2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853903-84-1

2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2429760
CAS No.: 853903-84-1
M. Wt: 351.39
InChI Key: UPOHVOFCFFRSCF-WDZFZDKYSA-N
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Description

2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C15H13NO5S2 and its molecular weight is 351.39. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c1-8-4-2-3-5-9(8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOHVOFCFFRSCF-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, often referred to in the literature as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including antimicrobial, antitumor, and immunological effects.

Chemical Structure

The compound's structure can be represented as follows:

C17H17NO3S2\text{C}_{17}\text{H}_{17}\text{N}\text{O}_3\text{S}_2

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that the compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Antitumor Activity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. Notably, the compound exhibited varying degrees of cytotoxicity:

Cell Line IC50 (µM)
K562 (Leukemia)83.20
HeLa (Cervical Cancer)>100
MCF-7 (Breast Cancer)>100

These results suggest that while the compound has some antitumor potential, it may not be as effective as established chemotherapeutic agents like doxorubicin.

3. Immunological Effects

In immunological studies, the compound was tested for its ability to modulate immune responses. ELISA tests indicated that it could enhance the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in immune modulation.

Study on Thiazolidinone Derivatives

A comprehensive study published in a peer-reviewed journal highlighted the pharmacological profiles of various thiazolidinone derivatives, including our compound of interest. The findings suggested that modifications on the thiazolidinone ring significantly affect biological activity, emphasizing structure-activity relationships.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound with various biological targets. For instance:

Target Protein Binding Energy (kcal/mol) Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These studies indicate that the compound may act as a PPARγ modulator, which is crucial in various metabolic and inflammatory processes.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiazolidinone ring and substituent positions.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z ≈ 411.5) .

How does pH influence the compound’s stability, and what degradation products form under basic conditions?

Q. Basic

  • Stability : Stable at neutral pH but undergoes hydrolysis in alkaline conditions (pH > 9), cleaving the thiazolidinone ring.
  • Degradation Products : Sulfhydryl intermediates and butanedioic acid derivatives. Monitor via HPLC with UV detection (λ = 254 nm) .

How can contradictions in reported biological activity data (e.g., MIC values) be resolved?

Q. Advanced

  • Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods.
  • Control Variables : Fixed inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 h). Conflicting MIC values (2–4 µg/mL) may arise from strain-specific resistance or assay conditions .

What chemical modifications enhance pharmacological activity while minimizing toxicity?

Q. Advanced

  • Oxidation : Convert thione (C=S) to sulfoxide/sulfone groups to improve solubility and target affinity.
  • Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance antimicrobial potency. Validate via in vitro cytotoxicity assays (e.g., HEK293 cell line) .

What structure-activity relationships (SAR) govern thiazolidinone derivatives?

Q. Advanced

Structural Feature Impact on Activity Example Compounds
Thiazolidinone core (C=S)Essential for enzyme inhibition (e.g., FabI)2-Thioxo-thiazolidinones
2-MethylphenylmethylideneEnhances lipophilicity and membrane penetration4-Oxo-thiazolidine derivatives
Butanedioic acid moietyImproves aqueous solubility and bioavailabilityPyridine-substituted benzoic acids

What computational methods predict target interactions and binding modes?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase (e.g., PDB ID 1BVR).
  • MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) to assess hydrogen bonding with active-site residues (e.g., Tyr158) .

What in vitro models are suitable for evaluating antimicrobial efficacy?

Q. Basic

  • Gram-Positive Bacteria : S. aureus and B. subtilis using agar diffusion (zone of inhibition ≥15 mm at 10 µg/mL).
  • Biofilm Assays : Crystal violet staining to quantify biofilm disruption (IC₅₀ ≤5 µg/mL) .

How do reaction solvents and catalysts affect by-product formation during synthesis?

Q. Advanced

Condition Effect Optimal Parameters
Solvent Polarity Polar aprotic solvents (DMF) reduce side reactionsDMF at 70°C
Catalyst Piperidine (10 mol%) improves condensation yieldReaction time: 6–8 h

Which advanced techniques quantify degradation products under stress conditions?

Q. Advanced

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% TFA).
  • LC-MS/MS : MRM mode to detect sulfhydryl intermediates (m/z transitions: 411 → 295) .

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